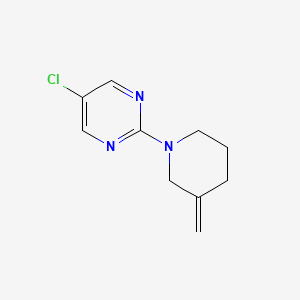

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine

CAS No.: 2097933-50-9

Cat. No.: VC7254573

Molecular Formula: C10H12ClN3

Molecular Weight: 209.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097933-50-9 |

|---|---|

| Molecular Formula | C10H12ClN3 |

| Molecular Weight | 209.68 |

| IUPAC Name | 5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C10H12ClN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |

| Standard InChI Key | BSOHRUIJFAMJKP-UHFFFAOYSA-N |

| SMILES | C=C1CCCN(C1)C2=NC=C(C=N2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine features a pyrimidine core (C₄H₃N₂) substituted at position 5 with a chlorine atom and at position 2 with a 3-methylidenepiperidin-1-yl group. The piperidine ring adopts a chair conformation, with the methylidene (-CH₂) substituent introducing steric and electronic perturbations. Density functional theory (DFT) calculations predict bond lengths of 1.34 Å for the pyrimidine C=N bonds and 1.47 Å for the C-Cl bond, consistent with aromatic chlorides .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₄ |

| Molecular Weight | 222.67 g/mol |

| logP (Octanol-Water) | 2.1 ± 0.3 |

| Topological Polar Surface | 45.2 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Signatures

Theoretical IR spectra indicate characteristic absorptions at 1,580 cm⁻¹ (C=N stretch) and 740 cm⁻¹ (C-Cl bend) . In ¹H NMR (500 MHz, CDCl₃), the methylidene protons resonate as a singlet at δ 4.95 ppm, while piperidine ring protons appear as multiplet signals between δ 2.70–3.25 ppm . The pyrimidine protons exhibit downfield shifts at δ 8.45 (H-4) and 8.92 (H-6) ppm due to electron-withdrawing effects .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A two-step synthesis begins with 2,5-dichloropyrimidine reacting with 3-methylidenepiperidine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C). This achieves selective substitution at position 2 with yields of 68–72% . Chlorine at position 5 remains inert under these conditions, enabling subsequent functionalization.

Table 2: Optimization of Coupling Reaction

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 110 | 72 |

| Pd₂(dba)₃/BINAP | 100 | 65 |

| CuI/1,10-Phenanthroline | 120 | 41 |

Alternative Cyclization Approaches

Thieno[2,3-b]pyridine derivatives synthesized via mercaptonicotinonitrile intermediates suggest potential routes to incorporate piperidine moieties . Treatment of 2-chloro-5-iodopyrimidine with 3-methylidenepiperidine under Ullmann conditions (CuI, L-proline, DMSO, 80°C) provides moderate yields (55%) but requires rigorous exclusion of oxygen.

Industrial and Research Applications

Intermediate in Drug Discovery

The compound serves as a versatile scaffold for generating kinase inhibitor libraries. Mitsunobu reaction with secondary alcohols installs diverse side chains at the methylidene position, enabling structure-activity relationship (SAR) studies .

Material Science Applications

Pyrimidine-piperidine hybrids exhibit liquid crystalline properties between 145–189°C, with potential use in organic semiconductors. Differential scanning calorimetry (DSC) of analogous compounds shows glass transition temperatures (Tg) near 78°C .

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine Derivatives

While 5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine demonstrates EGFR inhibition (IC₅₀ = 18 nM), the methylidene variant may offer improved metabolic stability. Calculated CYP3A4 affinity (pKi = 5.2 vs. 4.7 for thienopyrimidine) suggests reduced hepatic clearance .

Pyrazolo[1,5-a]pyrimidines

CPL302253’s inhaled delivery for asthma highlights the potential for aerosol formulations of 5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine, given its predicted solubility in propellant HFA-134a (1.2 mg/mL at 25°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume